
Sodium 1-acetoxyhexadecanol sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-acetoxyhexadecanol sulfate typically involves the sulfation of 1-acetoxyhexadecanol. This can be achieved using sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid . The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfate ester.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfation processes. These processes often utilize continuous reactors to maintain consistent reaction conditions and high yields. The final product is then purified and converted to its sodium salt form .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 1-acetoxyhexadecanol sulfate undergoes various chemical reactions, including:
Hydrolysis: The sulfate ester can be hydrolyzed to produce 1-acetoxyhexadecanol and sulfuric acid.
Oxidation: Under oxidative conditions, the compound can be converted to its corresponding sulfonic acid derivative.
Substitution: The sulfate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed:
Hydrolysis: 1-acetoxyhexadecanol and sulfuric acid.
Oxidation: Sulfonic acid derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Sodium 1-acetoxyhexadecanol sulfate is used as a surfactant in various chemical reactions to enhance solubility and reaction rates .
Biology: In biological research, it is used to study the interactions of sulfate esters with biological membranes and proteins .
Medicine: The compound is investigated for its potential use in drug delivery systems due to its surfactant properties .
Industry: It is widely used in the cosmetic and personal care industry as an emulsifying agent in formulations .
Mécanisme D'action
The mechanism of action of sodium 1-acetoxyhexadecanol sulfate involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. This property is utilized in various applications, from enhancing the solubility of drugs to improving the stability of emulsions .
Comparaison Avec Des Composés Similaires
Sodium dodecyl sulfate: Another widely used surfactant with similar properties but a shorter carbon chain.
Sodium lauryl ether sulfate: A surfactant with an ether linkage, providing different solubility and stability characteristics.
Sodium stearate: A soap-forming surfactant with a longer carbon chain.
Uniqueness: Sodium 1-acetoxyhexadecanol sulfate is unique due to its specific structure, which provides distinct surfactant properties. Its longer carbon chain compared to sodium dodecyl sulfate results in different solubility and emulsifying characteristics, making it suitable for specific applications in the cosmetic and pharmaceutical industries .
Propriétés
Formule moléculaire |
C18H36Na2O7S |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
disodium;1-hydroxyhexadecyl acetate;sulfate |
InChI |
InChI=1S/C18H36O3.2Na.H2O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)21-17(2)19;;;1-5(2,3)4/h18,20H,3-16H2,1-2H3;;;(H2,1,2,3,4)/q;2*+1;/p-2 |
Clé InChI |
RMVBRIZENIGQNE-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCC(O)OC(=O)C.[O-]S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Pyridinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13765225.png)
![3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate](/img/structure/B13765228.png)
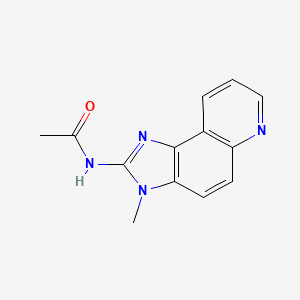
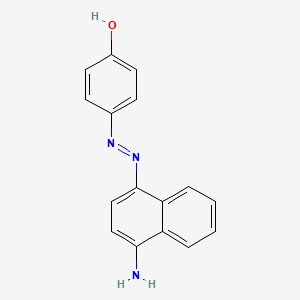
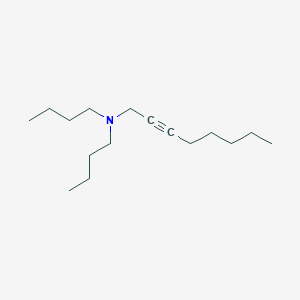
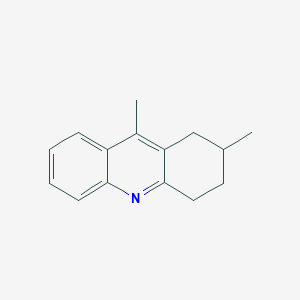
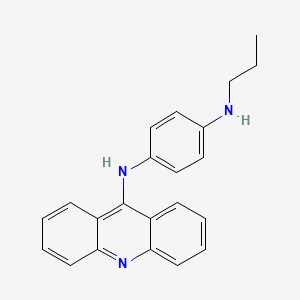

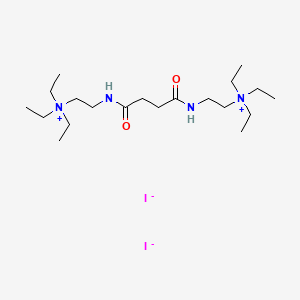
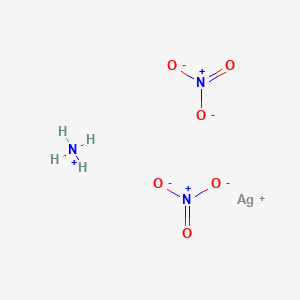
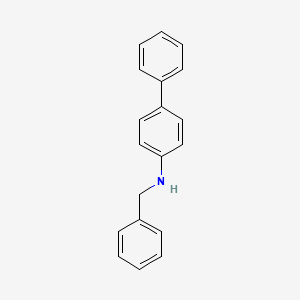
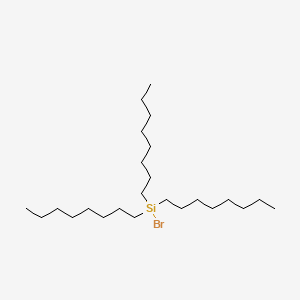
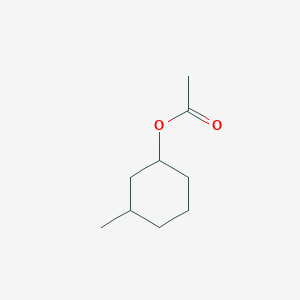
![5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium](/img/structure/B13765297.png)
